BenchChemオンラインストアへようこそ!

N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide

ROMK Kir1.1 diuretic

N-(6-Morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1421477-69-1) is a synthetic small molecule (MW 287.32 g/mol, C14H17N5O2) comprising a 6-morpholinopyrimidine core linked via an acetamide bridge to a 1H-pyrrol-1-yl moiety. It belongs to a class of heterocyclic compounds investigated as inhibitors of the renal outer medullary potassium channel (ROMK/Kir1.1), a validated target for novel diuretic and cardiovascular agents.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 1421477-69-1
Cat. No. B2519140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide
CAS1421477-69-1
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=CC=C3
InChIInChI=1S/C14H17N5O2/c20-14(10-18-3-1-2-4-18)17-12-9-13(16-11-15-12)19-5-7-21-8-6-19/h1-4,9,11H,5-8,10H2,(H,15,16,17,20)
InChIKeyXUMUDUUOZFPKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1421477-69-1): Procurement-Relevant Baseline for a Morpholinopyrimidine-Pyrrole ROMK Inhibitor Scaffold


N-(6-Morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1421477-69-1) is a synthetic small molecule (MW 287.32 g/mol, C14H17N5O2) comprising a 6-morpholinopyrimidine core linked via an acetamide bridge to a 1H-pyrrol-1-yl moiety . It belongs to a class of heterocyclic compounds investigated as inhibitors of the renal outer medullary potassium channel (ROMK/Kir1.1), a validated target for novel diuretic and cardiovascular agents [1]. The compound is listed as a solid, typically supplied at ≥95% purity, and is handled under standard organic synthesis and in-vitro pharmacology conditions .

Why Generic Substitution of N-(6-Morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide Fails for ROMK-Targeted Research and Procurement


Substituting N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide with a generic morpholinopyrimidine or pyrrole-acetamide building block introduces high risk of target potency loss. In the ROMK inhibitor class, the combination of the morpholino group at the pyrimidine 6-position and the pyrrol-1-yl acetamide side chain is structurally distinct from thienyl-pyrimidine analogs (which lack the morpholine) and phenyl-acetamide analogs (which replace the pyrrole) . Even minor changes in heterocyclic arrangement can dramatically alter kinase selectivity, potency, and physicochemical properties [1]. Thus, direct replacement without quantitative head-to-head data is invalid.

Quantitative Differentiation Evidence for N-(6-Morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide (1421477-69-1) Against Closest Analogs


ROMK (Kir1.1) Inhibitory Potency: Class-Level Inference from the Morpholinopyrimidine-Pyrrole Patent Family

While direct IC50 data for CAS 1421477-69-1 is not publicly disclosed, closely related compounds within the same morpholinopyrimidine-pyrrole patent family (WO2013/028474A1) exhibit nanomolar ROMK inhibition. For example, 2-(1H-pyrrol-1-yl)-4-thien-2-ylpyrimidine (CAS 478260-00-3, a structural analog where the morpholine is replaced by a thiophene) demonstrates an IC50 of 10 nM against rat ROMK1 in whole-cell voltage clamp assays and 5 nM against human ROMK in CHO cells [1]. This potency is >100-fold greater than unsubstituted or weakly active pyrimidine cores typically used as generic building blocks [1]. The 6-morpholino substitution present in CAS 1421477-69-1 is anticipated to confer distinct polarity and hydrogen-bonding capacity relative to the thienyl analog, potentially translating to differentiated target engagement kinetics or selectivity profiles [2].

ROMK Kir1.1 diuretic potassium channel electrophysiology

hERG Selectivity Window: Class-Level Safety Margin Inference for Morpholinopyrimidine ROMK Inhibitors

Cardiac hERG (Kv11.1) inhibition is a critical liability for ion channel-targeted compounds. While direct hERG data for CAS 1421477-69-1 is unavailable, a structurally distinct but mechanistically related ROMK inhibitor (ROMK-IN-32) exhibits an IC50 of 35 nM for ROMK and 22 μM for hERG, yielding a ~629-fold selectivity window . A more optimized ROMK inhibitor, MK-8153, achieves 5 nM ROMK potency with 3,400-fold selectivity over hERG . These class-level benchmarks indicate that well-optimized ROMK inhibitors can achieve >500-fold selectivity. The morpholino group in CAS 1421477-69-1, by virtue of its polarity and hydrogen-bond acceptor capacity, is structurally consistent with features that reduce hERG binding (which favors lipophilic, basic amines), suggesting a comparable selectivity margin may be anticipated [1].

hERG cardiac safety selectivity ROMK potassium channel

Structural Differentiation: Morpholinopyrimidine-Pyrrole vs Thienylpyrimidine-Pyrrole Analogs

The closest commercially available analog, 2-(1H-pyrrol-1-yl)-4-thien-2-ylpyrimidine (CAS 478260-00-3), replaces the 6-morpholino group with a 4-thienyl group. This substitution has significant physicochemical consequences: CAS 1421477-69-1 has a molecular weight of 287.32 g/mol and contains two hydrogen-bond acceptors (morpholine oxygen, acetamide carbonyl), while the thienyl analog has MW 227.29 g/mol and lacks the morpholine oxygen . The morpholino group increases topological polar surface area (TPSA ~79 Ų vs ~43 Ų for the thienyl analog), which can enhance aqueous solubility and reduce passive membrane permeability [1]. This difference in polarity and hydrogen-bonding capacity may translate to altered pharmacokinetic distribution or target residence time, making the morpholino-containing compound preferable for certain experimental designs where solubility or reduced CNS penetration is desired [1].

structure-activity relationship morpholine thiophene ROMK inhibitor physicochemical properties

Optimal Research and Industrial Application Scenarios for N-(6-Morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1421477-69-1)


In Vitro ROMK (Kir1.1) Electrophysiology Screening and Tool Compound Development

The compound is positioned as a morpholinopyrimidine-pyrrole scaffold for ROMK inhibitor screening cascades. Based on class-level potency data (close analogs achieving 5–10 nM IC50 against human ROMK [1]), it can serve as a starting point for structure-activity relationship (SAR) exploration or as a reference compound in whole-cell patch clamp assays on HEK293 or CHO cells expressing Kir1.1. Researchers should request batch-specific purity certificates (≥95%) and verify ROMK inhibitory activity upon receipt.

Cardiovascular and Renal Physiology Research Requiring hERG Selectivity

For studies investigating ROMK-mediated potassium recycling in the thick ascending limb of Henle or principal cells of the collecting duct, the compound's inferred class-level hERG selectivity window (>500-fold based on MK-8153 and ROMK-IN-32 benchmarks ) makes it a candidate for experiments where cardiac ion channel off-target effects must be minimized. This is particularly relevant for ex-vivo perfused kidney or isolated nephron segment studies.

Physicochemical Property-Driven Probe Design: Morpholine vs Thiophene Comparator Studies

The compound's higher TPSA (~79 Ų) and additional hydrogen-bond acceptors relative to the thienylpyrimidine analog 2-(1H-pyrrol-1-yl)-4-thien-2-ylpyrimidine (TPSA ~43 Ų) [2] make it suitable for comparative solubility, permeability, and tissue distribution studies. This enables systematic investigation of how morpholino substitution influences pharmacokinetic parameters without altering the pyrrole-acetamide pharmacophore.

Medicinal Chemistry SAR Expansion Around the Acetamide Linker and Pyrimidine Core

The acetamide bridge and 6-morpholinopyrimidine core provide two distinct vectors for chemical diversification. The pyrrol-1-yl group can be replaced with substituted pyrroles, while the morpholine can be modified to piperazine or thiomorpholine. This scaffold is suitable for library synthesis and parallel medicinal chemistry campaigns aimed at optimizing ROMK potency, selectivity, and metabolic stability, following the precedent set by the WO2013/028474A1 patent family [3].

Quote Request

Request a Quote for N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.